molecular formula C10H11F3O B13582805 2-(2-(Trifluoromethyl)phenyl)propan-1-ol

2-(2-(Trifluoromethyl)phenyl)propan-1-ol

Katalognummer: B13582805
Molekulargewicht: 204.19 g/mol
InChI-Schlüssel: QSKPXXWQTKJGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organic compound with the molecular formula C10H11F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it valuable in different fields of research and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Trifluoromethyl)phenyl)propan-1-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 2-bromopropane with trifluoromethylbenzene under specific conditions can yield the desired product . Another method involves the nucleophilic addition of trifluoromethyl groups to aromatic compounds, followed by reduction to obtain the alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and reduction, optimized for high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2-(2-(Trifluoromethyl)phenyl)propan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(Trifluoromethyl)phenyl)propan-1-ol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .

Eigenschaften

Molekularformel

C10H11F3O

Molekulargewicht

204.19 g/mol

IUPAC-Name

2-[2-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3

InChI-Schlüssel

QSKPXXWQTKJGRI-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)C1=CC=CC=C1C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.